molecular formula C12H16ClNO B2506330 2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride CAS No. 2490420-78-3

2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride

Cat. No. B2506330
CAS RN: 2490420-78-3
M. Wt: 225.72
InChI Key: QXTRCFTVYBMRSL-UHFFFAOYSA-N
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Description

“2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2287280-60-6 . It has a molecular weight of 149.62 .


Synthesis Analysis

A paper titled “2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring” discusses the synthesis of similar compounds . The paper suggests that these compounds can be used as bioisosteres for the ortho-substituted phenyl ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO.ClH/c7-3-6-1-5(2-6)8-4-6;/h5H,1-4,7H2;1H . This code provides a unique representation of the compound’s molecular structure.

It is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Oxabicyclo[2.1.1]hexane derivatives have been synthesized through various methods, demonstrating the versatility and potential utility of these compounds in chemical research. For instance, 2-Oxabicyclo[2.1.1]hexane itself was obtained by cyclization of 3-hydroxycyclobutanemethanol, showcasing an interesting aspect of its chemical behavior (Kirmse & Mrotzeck, 1988).
  • In another study, the preparation of 2-azabicyclo[2.1.1]hexane hydrochloride is described, highlighting a method to synthesize this bicyclic ring system. This study is crucial for understanding the potential applications of such compounds in various fields of chemistry (Liao et al., 2016).

Potential Pharmacological Applications

  • Research has been conducted on derivatives of 2-oxabicyclo[2.1.1]hexane for their potential antidepressant properties. This study emphasizes the potential pharmaceutical applications of these compounds (Bonnaud et al., 1987).
  • Similarly, compounds with the skeleton of 2,4-methanoproline, a naturally occurring insect antifeedant, were synthesized using 2-azabicyclo[2.1.1]hexanes. This finding could be significant for developing new insect antifeedants or related compounds (Stevens & Kimpe, 1996).

Applications in Organic Synthesis

  • The photoreactivity of arylcyclopropane and its derivatives including 3-oxabicyclo[3.1.0]hexan-2-ones has been studied, providing insights into the behavior of these compounds under photolytic conditions. Such studies are essential for understanding and utilizing these compounds in organic synthesis (Noort & Cerfontain, 1979).

Applications in Molecular Mimics

  • A study on water-soluble non-classical benzene mimics explored 2-oxabicyclo[2.1.1]hexanes as potential analogues of bicyclo[1.1.1]pentane. These findings could have implications in designing new chemical structures with improved solubility and specific interactions, useful in various areas of chemistry and drug design (Levterov et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The paper “2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring” suggests that these types of compounds could be used as bioisosteres for the ortho-substituted phenyl ring in medicinal chemistry and agrochemistry . This indicates potential future directions for the use of this compound.

properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c13-11(9-4-2-1-3-5-9)12-6-10(7-12)14-8-12;/h1-5,10-11H,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTRCFTVYBMRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CO2)C(C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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